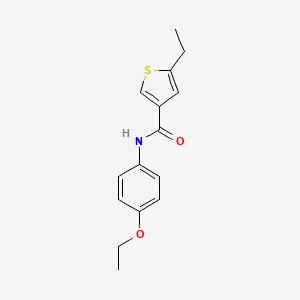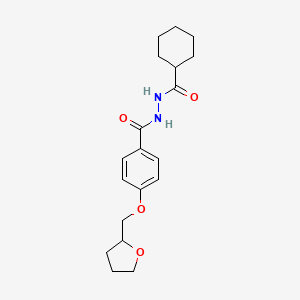![molecular formula C15H16ClN3O B4618809 N-(3-chloro-4-methylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4618809.png)
N-(3-chloro-4-methylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea
Overview
Description
N-(3-chloro-4-methylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea is a useful research compound. Its molecular formula is C15H16ClN3O and its molecular weight is 289.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.0981898 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Central Nervous System Agents
- A study by Rasmussen et al. (1978) indicates that a series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, including compounds with similar structural features to N-(3-chloro-4-methylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea, demonstrate anxiolytic activity and muscle-relaxant properties, which seem to be centrally mediated (Rasmussen et al., 1978).
Cytokinin Activity in Plant Biology
- Takahashi et al. (1978) synthesized various N-phenyl-N'-(4-pyridyl)urea derivatives and tested their cytokinin activity, indicating the potential of these compounds in plant biology. They found that certain derivatives, such as N-(2-methylphenyl)-N'-(2-chloro-4-pyridyl)urea and related compounds, exhibit significant cytokinin activity (Takahashi et al., 1978).
Synthetic Compounds in Cell Division and Differentiation
- Research by Ricci and Bertoletti (2009) discusses how urea derivatives like this compound are synthetic compounds that can regulate cell division and differentiation. They specifically mention urea derivatives that enhance adventitious root formation in plants (Ricci & Bertoletti, 2009).
Antiviral Properties
- A study by O'sullivan and Wallis (1975) on various urea derivatives including N-(1-methyl-2-pyrroyl)urea, a compound with some structural similarity, shows antiviral activity. This suggests potential applications in antiviral research (O'sullivan & Wallis, 1975).
Association with Hydrogen Bonding Counterparts
- A study by Ośmiałowski et al. (2013) on N-(pyridin-2-yl),N'-substituted ureas, like this compound, discusses their association with hydrogen bonding counterparts, providing insights into the hydrogen bonding and molecular interactions of these compounds (Ośmiałowski et al., 2013).
Antibacterial Applications
- Azab, Youssef, and El‐Bordany (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety, including urea derivatives, which showed significant antibacterial activity (Azab, Youssef, & El‐Bordany, 2013).
Use in Polymer Solar Cells
- Wang et al. (2018) investigated urea-doped ZnO films, suggesting the potential of urea derivatives in enhancing the efficiency of electron transport layers in inverted polymer solar cells (Wang et al., 2018).
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(1-pyridin-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c1-10-5-6-13(8-14(10)16)19-15(20)18-11(2)12-4-3-7-17-9-12/h3-9,11H,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISBAMWQEAUNFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC(C)C2=CN=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(1-phenylethyl)acetamide](/img/structure/B4618730.png)
![1-[2-(4-fluorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4618761.png)
![4-{4-[(4-isobutylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B4618765.png)
![N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-ethylthiourea](/img/structure/B4618771.png)
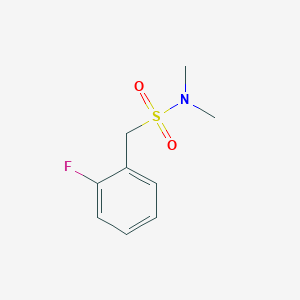
![dimethyl 3-methyl-5-{[(2-pyridinylthio)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4618777.png)
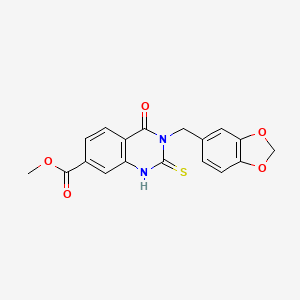
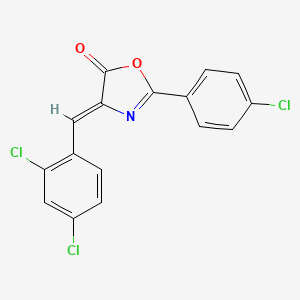
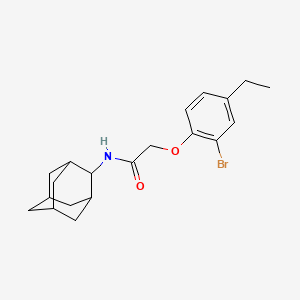
![2-(4,6-dimethyl-2-pyrimidinyl)-5-(2-furylmethyl)-6-hydroxy-4-methyl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B4618802.png)
![2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)-N-1-naphthylacetamide](/img/structure/B4618807.png)
